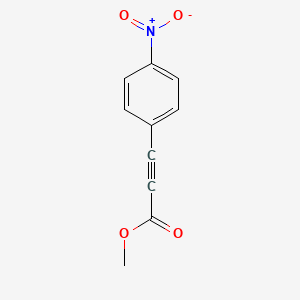

Methyl-3-(4-Nitrophenyl)prop-2-ynoat

Übersicht

Beschreibung

Methyl 3-(4-nitrophenyl)prop-2-ynoate, also known as MNPE, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MNPE is a yellowish crystalline powder that is soluble in organic solvents and is widely used as a building block in organic synthesis.

Wissenschaftliche Forschungsanwendungen

Krebsforschung

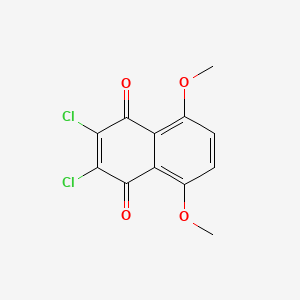

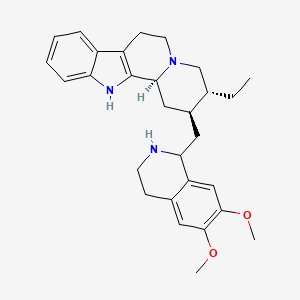

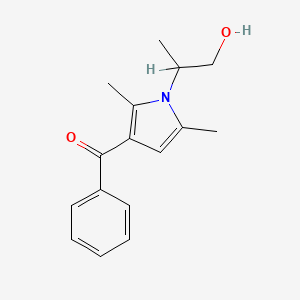

Methyl-3-(4-Nitrophenyl)prop-2-ynoat: wurde als ein reaktives Sauerstoffspezies (ROS)-Promotor identifiziert, der selektiv für Krebsgewebe ist {svg_1}. Es induziert Apoptose in Krebszellen durch Cytochrom-P450-katalysierte ROS-Bildung. Die Selektivität dieser Verbindung für Krebszellen macht sie zu einem potenziellen Kandidaten für zielgerichtete Krebstherapien.

Pharmazeutische Entwicklung

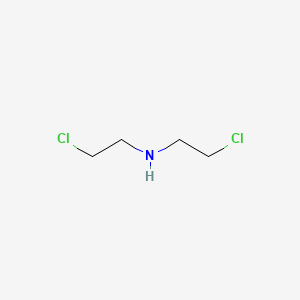

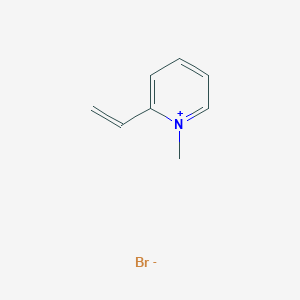

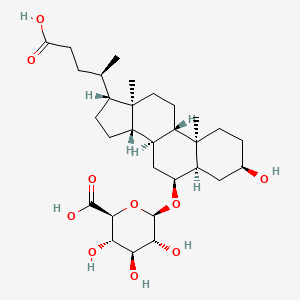

In der pharmazeutischen Industrie wird This compound bei der Synthese von Medikamenten wie Entacapon verwendet {svg_2}, das zur Behandlung der Parkinson-Krankheit eingesetzt wird. Die Vielseitigkeit der Verbindung in chemischen Transformationen trägt zur Entwicklung neuer Medikamentenformulierungen bei.

Analytische Chemie

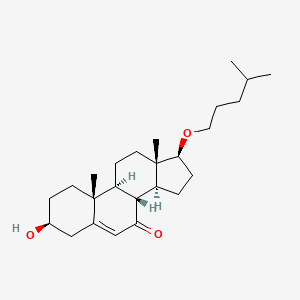

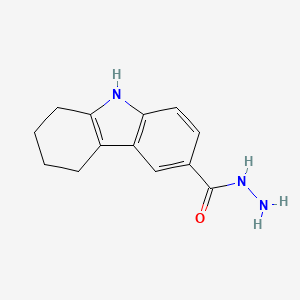

Aufgrund seiner besonderen chemischen Struktur kann diese Verbindung als Standard in der Hochleistungsflüssigkeitschromatographie (HPLC) verwendet werden, um analytische Methoden zu kalibrieren und deren Genauigkeit zu gewährleisten {svg_3}.

Biochemische Analyse

Biochemical Properties

Methyl 3-(4-nitrophenyl)prop-2-ynoate plays a significant role in biochemical reactions by promoting the formation of reactive oxygen species (ROS). It interacts with cytochrome P450 enzymes, which catalyze the formation of ROS. These ROS are crucial for inducing apoptosis in cancer cells . The interaction between Methyl 3-(4-nitrophenyl)prop-2-ynoate and cytochrome P450 enzymes highlights its potential as a selective tumor cell death inducer.

Cellular Effects

Methyl 3-(4-nitrophenyl)prop-2-ynoate has profound effects on various types of cells and cellular processes. In cancer cells, it induces apoptosis through the generation of ROS. This compound influences cell signaling pathways by activating stress response pathways that lead to programmed cell death. Additionally, Methyl 3-(4-nitrophenyl)prop-2-ynoate can affect gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes . Its impact on cellular metabolism includes the disruption of mitochondrial function, further promoting cell death in cancerous tissues.

Molecular Mechanism

The molecular mechanism of Methyl 3-(4-nitrophenyl)prop-2-ynoate involves its interaction with cytochrome P450 enzymes, leading to the production of ROS. These ROS cause oxidative stress within the cell, damaging cellular components such as DNA, proteins, and lipids. The oxidative damage triggers apoptosis through the activation of intrinsic apoptotic pathways. Methyl 3-(4-nitrophenyl)prop-2-ynoate also binds to specific biomolecules, inhibiting their normal function and contributing to the overall cytotoxic effect .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 3-(4-nitrophenyl)prop-2-ynoate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Methyl 3-(4-nitrophenyl)prop-2-ynoate remains stable under controlled conditions, maintaining its ROS-promoting activity. Prolonged exposure may lead to the degradation of the compound, reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated sustained apoptotic effects in cancer cells, indicating its potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of Methyl 3-(4-nitrophenyl)prop-2-ynoate vary with different dosages in animal models. At lower doses, the compound effectively induces apoptosis in cancer cells without causing significant toxicity to normal tissues. At higher doses, Methyl 3-(4-nitrophenyl)prop-2-ynoate can exhibit toxic effects, including oxidative damage to healthy cells and tissues . Threshold effects have been observed, where a minimum concentration is required to achieve the desired apoptotic effect, while exceeding this threshold can lead to adverse outcomes.

Metabolic Pathways

Methyl 3-(4-nitrophenyl)prop-2-ynoate is involved in metabolic pathways that generate reactive oxygen species. It interacts with cytochrome P450 enzymes, which play a crucial role in its metabolism. The compound’s metabolism leads to the production of ROS, which are essential for its apoptotic activity . Additionally, Methyl 3-(4-nitrophenyl)prop-2-ynoate may influence metabolic flux by altering the levels of metabolites involved in oxidative stress responses.

Transport and Distribution

Within cells and tissues, Methyl 3-(4-nitrophenyl)prop-2-ynoate is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as cancer cells, where it exerts its cytotoxic effects. The compound’s distribution is influenced by its solubility and affinity for cellular components . Understanding the transport and distribution mechanisms is crucial for optimizing its therapeutic potential.

Subcellular Localization

Methyl 3-(4-nitrophenyl)prop-2-ynoate exhibits specific subcellular localization, which is essential for its activity and function. The compound is primarily localized to the mitochondria, where it induces oxidative stress and triggers apoptosis. Targeting signals and post-translational modifications may direct Methyl 3-(4-nitrophenyl)prop-2-ynoate to specific compartments within the cell, enhancing its efficacy . The subcellular localization of this compound is a key factor in its selective cytotoxicity towards cancer cells.

Eigenschaften

IUPAC Name |

methyl 3-(4-nitrophenyl)prop-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c1-15-10(12)7-4-8-2-5-9(6-3-8)11(13)14/h2-3,5-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNRRUKAHRUCWGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C#CC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70290799 | |

| Record name | methyl 3-(4-nitrophenyl)prop-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7515-15-3 | |

| Record name | Propiolic acid, methyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 3-(4-nitrophenyl)prop-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1207014.png)

![[(5R,7R,9R,10R,13S,17R)-17-[(2S)-5-(3,3-dimethyloxiran-2-yl)-2-methoxyoxolan-3-yl]-4,4,8,10,13-pentamethyl-3-oxo-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-7-yl] acetate](/img/structure/B1207015.png)

![ethyl (1S,2R)-1-(7-ethoxy-3-methyl-7-oxoheptyl)-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentane-1-carboxylate](/img/structure/B1207022.png)

![23-(4-Amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,27-pentahydroxy-9-oxo-11-propan-2-yl-10,29-dioxabicyclo[23.3.1]nonacosa-15,17,19,21-tetraene-26-carboxylic acid](/img/structure/B1207032.png)